molecular formula C16H20N2O4S B2802865 3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide CAS No. 1904194-50-8

3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide

Cat. No.: B2802865
CAS No.: 1904194-50-8
M. Wt: 336.41
InChI Key: JBEWOYHGKGCDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a propyl chain, and a methylsulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by a propyl group.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the isoxazole-containing intermediate and 3-(4-(methylsulfonyl)phenyl)propanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound could be used in the development of novel materials with specific properties.

    Biological Studies: It may serve as a tool compound for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)acetamide
  • N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)butanamide

Uniqueness

3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-23(20,21)15-7-4-13(5-8-15)6-9-16(19)17-10-2-3-14-11-18-22-12-14/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWOYHGKGCDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.